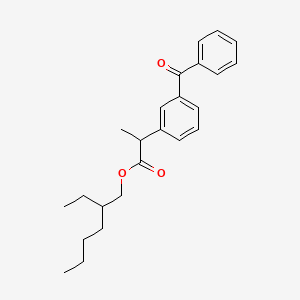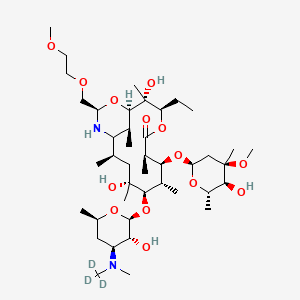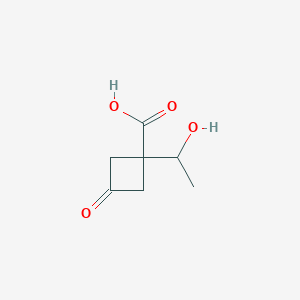
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a hydroxyethyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired cyclobutane ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclobutane ring can be reduced to form an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can influence the compound’s biological activity and its role in metabolic pathways.
Comparación Con Compuestos Similares
1-(1-Hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their substituents.
Hydroxyethyl-substituted compounds: These compounds have a hydroxyethyl group but may have different core structures.
Carboxylic acids: These compounds contain a carboxylic acid group but may have different ring systems or substituents. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
1-(1-hydroxyethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4(8)7(6(10)11)2-5(9)3-7/h4,8H,2-3H2,1H3,(H,10,11) |
Clave InChI |
GFIVXRIHYQOZOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC(=O)C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


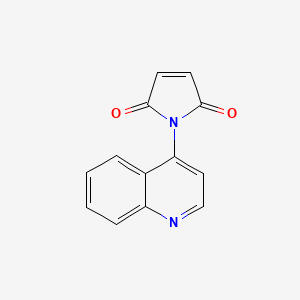
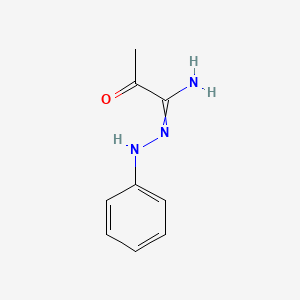
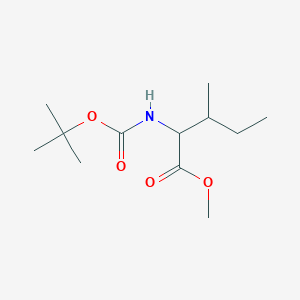
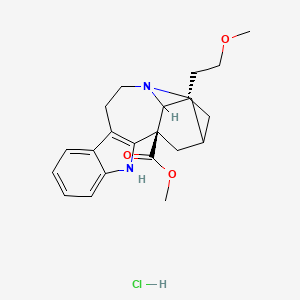
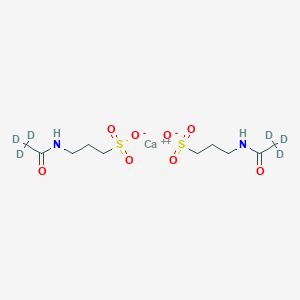
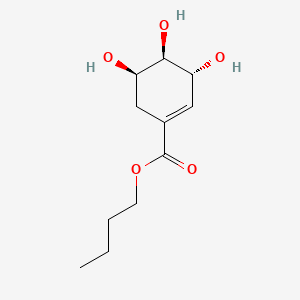
![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
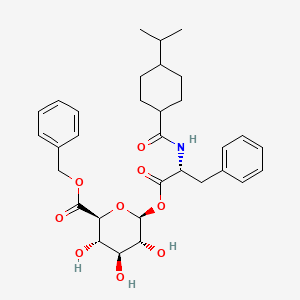
![Methyl 1-[(dimethylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13844866.png)
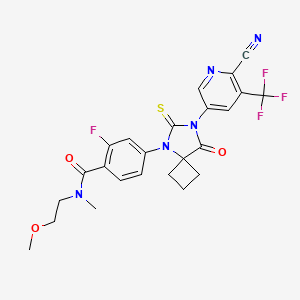

![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
